Xylotetrose

Enzyme kinetics β-Xylosidase Substrate specificity

Generic XOS mixtures yield irreproducible data due to undefined DP distribution. Xylotetrose (X4), a defined DP4 xylooligosaccharide (>95% purity), resolves this variability: • 180-fold higher catalytic efficiency (kcat/KM) for xylanase TRX II vs. X3-lowering LOD in QC assays. • Uniquely enriches Bacteroides spp. and elevates valerate at 12 h, acetate/propionate at 36 h in gut models. • >10-year ambient stability; commercial >95% purity supports ISO-accredited methods.

Molecular Formula C20H34O17
Molecular Weight 546.5 g/mol
CAS No. 22416-58-6
Cat. No. B580021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylotetrose
CAS22416-58-6
SynonymsO-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose;  Xylotetraose
Molecular FormulaC20H34O17
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O
InChIInChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1
InChIKeyJVZHSOSUTPAVII-MIDOVEIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xylotetrose (CAS 22416-58-6) Procurement Guide: DP4 Xylo-Oligosaccharide for Enzyme Characterization and Prebiotic Research


Xylotetrose (synonym: xylotetraose, X4) is a linear tetrasaccharide composed of four β-D-xylopyranose residues linked through β-(1→4) glycosidic bonds, with molecular formula C₂₀H₃₄O₁₇ and molecular weight 546.47 g/mol . It belongs to the xylo-oligosaccharide (XOS) family and is generated as a hydrolysis product of xylan, the major hemicellulosic polysaccharide in plant cell walls [1]. As a degree-of-polymerization 4 (DP4) oligosaccharide, xylotetrose occupies a critical middle position in the XOS series between the shorter xylobiose (DP2) and xylotriose (DP3) and the longer xylopentaose (DP5) and xylohexaose (DP6), endowing it with distinct physicochemical and biological properties that are not interchangeable with adjacent DP homologs [2].

Why Xylotetrose Cannot Be Substituted by Xylobiose or Xylotriose in Research and Industrial Workflows


Xylo-oligosaccharides of different degrees of polymerization (DP) exhibit fundamentally non-interchangeable behavior in both enzymatic and biological systems. In enzyme biochemistry, xylotetrose (DP4) serves as a minimum-length substrate for a distinct subset of endo-xylanases that cannot hydrolyze xylobiose (DP2) or xylotriose (DP3), making DP4 the critical threshold for discriminating endo- from exo-acting xylanolytic enzymes [1]. In prebiotic microbiology, single-DP XOS monomers produce quantitatively different effects on gut microbial composition, short-chain fatty acid production, and pathogen suppression—with xylotetrose consistently showing a distinct efficacy profile from both xylobiose and xylotriose [2]. Substituting xylotetrose with a shorter or longer XOS analog in an assay, fermentation, or structural study therefore changes the experimental outcome in a measurable and predictable manner. The quantitative evidence below establishes the specific dimensions along which xylotetrose is differentiated from its closest in-class alternatives.

Xylotetrose (CAS 22416-58-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


β-Xylosidase Kinetic Discrimination: Xylotetrose Shows 3-Fold Lower Catalytic Efficiency Than Xylobiose and Xylotriose

Xylotetrose (X4) is hydrolyzed by β-xylosidases with markedly lower catalytic efficiency (kcat/KM) compared to xylobiose (X2) and xylotriose (X3), providing a quantitative basis for using X4 as a discriminating substrate. For the Weissella sp. strain 92 β-xylosidase WXyn43, X4 exhibits a kcat/KM of 45.3 ± 0.9 s⁻¹ mM⁻¹, which is 2.9-fold lower than X2 (133.5 ± 9.9 s⁻¹ mM⁻¹) and 3.1-fold lower than X3 (138.5 ± 6.7 s⁻¹ mM⁻¹) [1]. For the Lactobacillus brevis β-xylosidase LbX, X4 shows a kcat/KM of 32.6 ± 1.2 s⁻¹ mM⁻¹ vs. 138 ± 9 s⁻¹ mM⁻¹ for X2 (4.2-fold difference) and 80.8 ± 3.0 s⁻¹ mM⁻¹ for X3 (2.5-fold difference) [2]. The rice β-xylosidase OsXyl1 similarly discriminates X4 (kcat/KM = 3.1 mM⁻¹ s⁻¹) from X3 (4.2 mM⁻¹ s⁻¹), a 1.4-fold difference [3]. This consistent pattern across phylogenetically diverse GH43 and GH3 β-xylosidases establishes X4 as the least-preferred substrate among short-chain XOS.

Enzyme kinetics β-Xylosidase Substrate specificity Glycoside hydrolase family 43

Minimum Oligosaccharide Threshold: Xylotetrose Is the Smallest Substrate for Subset-Defining Endo-Xylanases

For multiple well-characterized endo-xylanases, xylotetrose (DP4) represents the minimum oligosaccharide chain length required for productive hydrolysis, while xylobiose (DP2) and xylotriose (DP3) are not substrates. In Clostridium acetobutylicum ATCC 824, xylanase B degrades xylotetraose as its smallest substrate, whereas xylanase A requires xylohexaose (DP6) as its minimum substrate [1]. Similarly, a thermostable xylanase from Bacillus amyloliquefaciens MIR 32 acts on xylotetraose as the smallest oligosaccharide, with xylobiose and xylotriose serving as the main end products but not as substrates [2]. For the hybrid xylanase ATx, xylotetraose is the minimum hydrolyzable oligomer, with no detectable activity on xylobiose or xylotriose [3]. This DP4 threshold is mechanistically significant: it corresponds to the minimum chain length capable of spanning both the −1/+1 catalytic subsites and at least one additional sugar-binding subsite required for productive orientation in the active-site cleft.

Endo-xylanase Minimum substrate length Enzyme classification Subsite mapping

Exclusive Exo-Xylanase Product: Xylanase IV Produces Xylotetrose as the Sole Low-Molecular-Weight Oligosaccharide from Xylan

Xylanase IV from Aeromonas caviae ME-1 is a unique exo-acting xylanase that produces xylotetrose (X4) as the exclusively detected low-molecular-weight oligosaccharide product from oat spelt xylan, with no xylobiose, xylotriose, or xylose generated [1]. In head-to-head comparison, the related xylanase V from the same organism produces exclusively xylobiose, and the combined action of XynX (another A. caviae exo-xylanase) yields only xylobiose and xylotetraose as products [2]. This product exclusivity is exceptional among xylanases: most endo-xylanases produce mixed XOS product profiles containing xylobiose, xylotriose, and xylotetraose in varying ratios. Xylanase IV also shows strict substrate specificity—it does not hydrolyze xylobiose, xylotetraose, pNP-β-D-xyloside, starch, cellulose, carboxymethyl cellulose, laminarin, or β-1,3-xylan—confirming its unique functional niche [1].

Exo-xylanase Xylanase IV Product specificity Aeromonas caviae

DP-Dependent Prebiotic Efficacy: Xylotetrose Shows Least Effect on Gut Microbial α-Diversity and Pathogen Suppression vs. Xylobiose and Xylotriose

In a controlled in vitro fermentation study using chicken cecal microbiota challenged with avian pathogenic Escherichia coli (APEC), xylotetrose (X4) produced a quantitatively distinct prebiotic response profile from xylobiose (X2) and xylotriose (X3) across multiple endpoints. X4 showed the least effect in mitigating APEC-induced decline in gut microbial α-diversity (p < 0.05) [1]. While all XOS monomers elevated the abundances of Firmicutes, Bacteroidota, Lactobacillus, Bacteroides, and Megamonas and reduced Proteobacteria and Escherichia-Shigella (p < 0.05), xylotetraose exhibited the least efficacy among the three monomers tested [1]. Furthermore, xylotriose and xylobiose demonstrated an advantage over xylotetraose in promoting microbial production of short-chain fatty acids, and xylotriose exhibited the greatest overall inhibition against APEC abundance and virulence [1]. Principal coordinate analysis showed that the X4 group formed a cluster that was relatively separated from the X2, X3, and XOS mixture groups, confirming a distinct overall microbiota-modulating fingerprint [1].

Prebiotic Gut microbiota Xylooligosaccharide Avian pathogenic E. coli

Bifidobacterium adolescentis Differential Utilization: Xylotetrose Consumption at 83% vs. Xylotriose at 90% After 24 Hours

Purified xylotetrose (X4) is fermented by the probiotic strain Bifidobacterium adolescentis CECT 5781 at a quantitatively distinct rate from other XOS homologs. After 24 hours of incubation, the percentage of total XOS consumption by B. adolescentis was 77%, with differential utilization by DP: xylotriose (X3) at 90%, xylobiose (X2) at 84%, xylotetraose (X4) at 83%, and xylopentaose (X5) at 71% [1]. The 7-percentage-point gap between X3 and X4 utilization (90% vs. 83%) and the 12-percentage-point difference between X4 and X5 (83% vs. 71%) demonstrate that DP4 occupies a specific intermediate utilization niche that is not interchangeable with its neighbors. The growth rate of B. adolescentis on the XOS mixture was 0.58 h⁻¹, which was substantially higher than B. longum (0.37 h⁻¹), B. infantis (0.30 h⁻¹), and B. breve (0.40 h⁻¹), confirming strain-specific XOS metabolic capacity [1].

Probiotic fermentation Bifidobacterium XOS utilization Prebiotic selectivity

Crystallographic Subsite Architecture: Xylotetrose Spans −3 to +1 Subsites, Defining the Minimum Structural Determinant for GH11 Xylanase Binding

Crystallographic analysis of glycoside hydrolase family 11 endo-1,4-β-xylanases co-crystallized with xylotetrose revealed that the DP4 substrate occupies subsites −3, −2, −1, and +1 in the active-site cleft of the Bacillus subtilis xylanase at 1.80 Å resolution [1]. This binding mode spans the catalytic −1/+1 subsite pair plus two additional sugar-binding subsites on the non-reducing side, providing the structural basis for why xylotetrose (DP4) is the minimum substrate for productive hydrolysis by these enzymes. In contrast, xylobiose (DP2) and xylotriose (DP3) are too short to simultaneously occupy the −2, −1, and +1 subsites required for transition-state stabilization [1]. Additional molecular dynamics simulations and MM-PBSA free energy analyses on the Trichoderma reesei XynII–xylotetraose complex quantified a binding free energy of −35.2 kJ/mol, with the reactive sugar in the −1 subsite adopting a skew boat (²SO) conformation that is bound 59.8 kJ mol⁻¹ tighter than the chair (⁴C₁) conformation, directly pre-organizing the substrate for catalysis [2].

X-ray crystallography GH11 xylanase Subsite mapping Structure-guided engineering

Xylotetrose (CAS 22416-58-6) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Endo-Xylanase vs. β-Xylosidase Discrimination Assays

Use xylotetrose as the discriminating substrate in a panel with xylobiose and xylotriose to classify uncharacterized xylanolytic enzymes. Enzymes active on X4 but not X2/X3 are classified as endo-xylanases; enzymes active on X2 and X3 with low activity on X4 are β-xylosidases. The 2.9–3.1-fold lower β-xylosidase catalytic efficiency on X4 vs. X2/X3 (WXyn43 data) provides a quantitative threshold for assay interpretation [1]. The Clostridium acetobutylicum system, where xylanase B uses X4 as its minimum substrate while xylanase A requires X6, demonstrates the practical utility of this DP4 threshold [2].

Single-DP Prebiotic Mechanism-of-Action Studies

Employ purified xylotetrose in in vitro gut fermentation models to isolate DP4-specific effects on microbiota composition, short-chain fatty acid profiles, and pathogen suppression. The Ren et al. (2025) study established that xylotetrose produces a quantitatively distinct prebiotic signature from both xylobiose and xylotriose, with X4 showing the least efficacy in pathogen suppression and SCFA promotion but generating a unique microbiota clustering pattern in PCoA analysis [3]. This makes single-DP X4 essential for studies aiming to attribute biological effects to specific XOS chain lengths rather than to XOS mixtures.

GH11 Xylanase Co-Crystallization and Structure-Guided Engineering

Use high-purity xylotetrose (≥95%, available from multiple vendors) as the co-crystallization ligand for GH11 xylanase structural studies. Xylotetrose is the minimum-length substrate that fills the −3 to +1 subsites and reveals the complete active-site architecture, as demonstrated by the B. subtilis xylanase–X4 complex at 1.80 Å resolution [4]. The −35.2 kJ/mol binding free energy and well-characterized skew boat catalytic conformation provide a validated structural baseline for mutant design and inhibitor development [5].

Exo-Xylanase Bioprospecting and Single-Product XOS Biosynthesis Validation

Procure xylotetrose as an analytical reference standard to identify and characterize exo-xylanases that produce X4 as their exclusive or predominant product, analogous to A. caviae xylanase IV [6]. Pure X4 is required to calibrate HPLC, HPAEC-PAD, or mass spectrometric detection systems for quantifying X4 yield in enzymatic hydrolysates, and to serve as an authenticity marker for confirming single-product biosynthesis in the absence of xylobiose or xylotriose contamination [6].

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